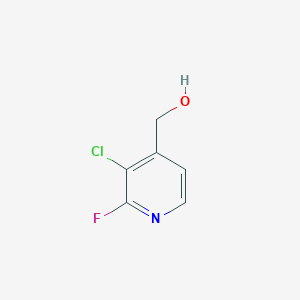

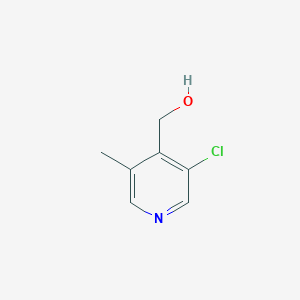

3-Chloro-2-fluoro-4-(hydroxymethyl)pyridine, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-2-fluoro-4-(hydroxymethyl)pyridine is a chemical compound with the molecular formula C6H5ClFNO and a molecular weight of 161.56 .

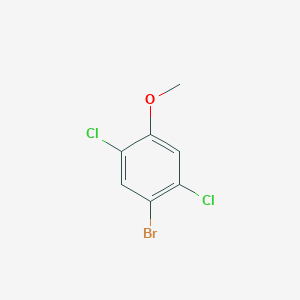

Molecular Structure Analysis

The InChI code for 3-Chloro-2-fluoro-4-(hydroxymethyl)pyridine is 1S/C6H5ClFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 . This indicates the presence of a pyridine ring with chlorine, fluorine, and a hydroxymethyl group attached at positions 3, 2, and 4 respectively.Physical and Chemical Properties Analysis

3-Chloro-2-fluoro-4-(hydroxymethyl)pyridine has a molecular weight of 161.56 . It is stored at a temperature of 2-8°C .Scientific Research Applications

Fluorination and Synthesis of Complex Molecules

The compound has been utilized in the selective fluorination of pyridine derivatives, demonstrating its role in the synthesis of fluorinated molecules which are significant in drug development and material sciences. For instance, Zhou et al. (2018) described a method for the fluorination of 2-aminopyridines in the presence of this compound, highlighting its application in achieving high yields and regioselectivities of fluorinated pyridines (Zhou, Tian, Zhao, & Dan, 2018).

Enhancing Fluorescent Properties

Velázquez-Olvera et al. (2012) explored the fluorescent properties of derivatives of this compound, revealing its utility in enhancing fluorescence intensity, thus suggesting its potential in the development of fluorescent biomarkers and sensors (Velázquez-Olvera et al., 2012).

Development of Magnetic and Optical Properties

Alexandropoulos et al. (2011) synthesized a new family of lanthanide clusters using 2-(hydroxymethyl)pyridine, demonstrating dual physical properties, including magnetic and photoluminescence features. This indicates its potential application in creating materials with specific magnetic and optical characteristics (Alexandropoulos et al., 2011).

Role in Non-linear Optics and Reactivity Studies

Murthy et al. (2017) conducted an extensive study on the reactivity and potential applications of a related heterocycle, highlighting its importance in non-linear optics through hyperpolarizability calculations and stability in various conditions. Such studies shed light on the compound's role in advanced material science applications (Murthy et al., 2017).

Applications in Coordination Chemistry and Sensor Development

The compound has also been found to play a crucial role in the synthesis of coordination complexes and sensors, as evidenced by studies on its derivatives. For example, the development of Eu(III) and Tb(III) complexes with novel pyridine dicarboxylic acid derivatives for enhanced fluorescence properties, suggesting applications in time-resolved fluoroimmunoassay and other sensor technologies (Rui-ren, Zi’er, Can-cheng, & Yi-ming, 2006).

Safety and Hazards

3-Chloro-2-fluoro-4-(hydroxymethyl)pyridine is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that fluorinated pyridines are often used in the synthesis of various bioactive compounds , suggesting that the targets could be diverse depending on the final compound synthesized.

Mode of Action

3-Chloro-2-fluoro-4-(hydroxymethyl)pyridine is a type of organoboron reagent, which is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound interacts with a transition metal catalyst, such as palladium, to form new carbon-carbon bonds . This process involves two key steps: oxidative addition and transmetalation .

Biochemical Pathways

The compound’s role in sm cross-coupling reactions suggests it may be involved in the synthesis of various bioactive compounds, potentially affecting multiple biochemical pathways depending on the final compound synthesized .

Pharmacokinetics

The compound’s storage temperature is between 2-8°c, indicating that it may have specific stability and handling requirements .

Result of Action

As a reagent in sm cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of various bioactive compounds .

Properties

IUPAC Name |

(3-chloro-2-fluoropyridin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIXTTKOSNOAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CO)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)

![Octahydro-5,6-dimethyl-13,18[1',2'] -benzenobisbenzimidazo [1,2-b:2',1'-d]benzo[i][2.5]benzodiazocine potassium triflate](/img/structure/B6322420.png)

![N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B6322425.png)